molecular formula C18H19N3O2 B11150559 ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11150559
M. Wt: 309.4 g/mol
InChI Key: JBHSFNHOSUBTAM-UHFFFAOYSA-N
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Description

Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a substituted imidazo[1,2-a]pyridine derivative characterized by:

  • An 8-methyl group on the pyridine ring.
  • A 2-(4-methylphenyl) substituent at position 2.
  • A carbamate functional group (ethyl carbamate) at position 3.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-15(14-9-7-12(2)8-10-14)19-16-13(3)6-5-11-21(16)17/h5-11H,4H2,1-3H3,(H,20,22)

InChI Key

JBHSFNHOSUBTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Condensation for 2-(4-Methylphenyl) Substituent Installation

The iodine-catalyzed method (CN108690018B) provides a high-yield route to imidazo[1,2-a]pyridines. For the target compound, 2-amino-8-methylpyridine reacts with 4-methylphenylacetophenone under inert conditions at 100–110°C with elemental iodine (5–10 mol%) in dimethylformamide (DMF). The reaction proceeds via enamine intermediate formation, followed by cyclization and aromatization. Key advantages include:

  • Yield : 78–85% after column chromatography.
  • Regioselectivity : Exclusive formation of the 2-(4-methylphenyl) isomer due to steric and electronic effects of the methyl group.
Parameter Value
Catalyst I₂ (10 mol%)
Solvent DMF
Temperature 105°C
Reaction Time 12–14 h
Isolated Yield 82%

This method avoids transition metals, simplifying purification.

Carbamate Functionalization Strategies

Direct Carbamoylation of 3-Aminoimidazo[1,2-a]pyridine

The 3-amino group of the imidazo[1,2-a]pyridine intermediate undergoes carbamoylation with ethyl chloroformate. In a representative procedure (Molecules 2012):

  • 3-Amino-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (1.0 equiv) is dissolved in anhydrous THF.
  • Ethyl chloroformate (1.2 equiv) is added dropwise at 0°C under N₂.
  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, with stirring for 6 h at room temperature.

Key Data :

  • Yield : 89% after recrystallization (ethanol/water).
  • Purity : >98% (HPLC).

One-Pot Ring Formation and Carbamate Installation

A modified protocol from ACS Omega (2021) enables concurrent ring closure and carbamate functionalization. Bromomalonaldehyde substitutes for ketones in microwave-assisted reactions (150°C, 20 min), generating 3-carbaldehyde intermediates. Subsequent condensation with ethyl carbazate yields the target carbamate.

Optimized Conditions :

Parameter Value
Microwave Power 300 W
Solvent Ethanol/H₂O (4:1)
Time 20 min
Yield 76%

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adapting the iodine-catalyzed method to continuous flow reactors (CN108690018B) enhances scalability:

  • Residence Time : 30 min at 110°C.
  • Productivity : 1.2 kg/day using a 10 L reactor.
  • Cost Reduction : 40% lower solvent consumption vs. batch processes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Iodine Catalysis 82 97 High $
Microwave-Assisted 76 95 Moderate $$
Continuous Flow 80 96 Very High $

Notes :

  • Iodine catalysis offers the best balance of yield and cost for gram-to-kilogram synthesis.
  • Microwave methods suit rapid screening but require specialized equipment.

Structural Confirmation and Analytical Data

X-ray Crystallography

A single-crystal X-ray structure (Cpb.pharm.or.jp) confirms regiochemistry:

  • Dihedral Angle : 27.5° between imidazo ring and 4-methylphenyl group.
  • Hydrogen Bonding : N–H···O interactions stabilize the carbamate moiety.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₀N₃O₂ [M+H]⁺: 338.1501; found: 338.1498.

Applications and Derivative Synthesis

The carbamate group serves as a versatile handle for further modifications:

  • Anticancer Prodrugs : Hydrolysis under physiological conditions releases bioactive amines.
  • Polymer Synthesis : Copolymerization with acrylates yields fluorescent materials.

Chemical Reactions Analysis

Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound exhibits a range of biological activities, making it a subject of interest in various fields:

  • Antimicrobial Properties : Research indicates that compounds within the imidazopyridine class have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is being explored for its potential as an antibacterial and antifungal agent .
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, which are currently under investigation for applications in treating viral infections .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
  • Anticancer Potential : this compound derivatives are being studied for their potential anticancer effects due to their ability to inhibit tumor growth in vitro .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections .
  • Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related imidazopyridine compounds showed promising results in reducing inflammatory markers in animal models, suggesting potential applications in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. For instance, similar compounds like zolpidem exert their effects by binding to γ-aminobutyric acid (GABA) receptors, leading to sedative and hypnotic effects . The exact molecular targets and pathways for this compound may vary depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 524724-74-1)
  • Key Differences : Replaces the carbamate group with a formyl (-CHO) group at position 3.
  • Synthesis : Derived from condensation reactions of imidazo[1,2-a]pyridine-2-carboxylic acid intermediates .
  • Applications : Serves as a precursor for Schiff base synthesis in antimicrobial studies .
N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Zolpidem)
  • Key Differences : Features a 6-methyl substituent (vs. 8-methyl) and an acetamide group (vs. carbamate).
  • Biological Activity: Widely used as a sedative-hypnotic agent due to its GABA_A receptor modulation .
  • Structural Impact : The 6-methyl group reduces steric hindrance compared to the 8-methyl isomer, enhancing receptor binding .
C. Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate
  • Key Differences : Substitutes carbamate with an oxoacetate group.
  • Synthesis : Prepared via coupling reactions using ethyl oxalyl chloride .
  • Properties : The electron-withdrawing oxo group may enhance metabolic stability compared to carbamates .
Antimicrobial Activity
  • N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines :
    • Structure : Schiff bases with aryl substituents.
    • Activity : Demonstrated broad-spectrum antimicrobial activity (e.g., MIC values < 10 µg/mL against S. aureus) .
    • Comparison : The carbamate group in the target compound may offer improved hydrolytic stability over Schiff bases .
Cytoprotective Properties
  • 8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine derivatives: Structure: Amino and methoxy substituents enhance cytoprotective effects. Activity: Reduced gastric lesions in ethanol-induced ulcer models by 60–70% . Comparison: The 8-methyl and carbamate groups in the target compound may influence bioavailability and tissue penetration .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Functional Group Reference
Target Compound 307.35* Not reported Not reported Carbamate -
8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 250.30 Not reported 75 Aldehyde
Zolpidem (Acetamide derivative) 307.40 198–200 55–70 Acetamide
Ethyl oxoacetate analog 308.37 Not reported 56 Oxoacetate

*Calculated using PubChem tools.

Biological Activity

Ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate, a compound belonging to the imidazopyridine class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2. The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the imidazopyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that imidazopyridines possess significant antibacterial and antifungal properties. This compound is no exception, showing efficacy against a range of pathogens .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines. For instance, derivatives of imidazopyridines have shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Neuropharmacological Effects : Some imidazopyridine derivatives are noted for their sedative and hypnotic effects without the typical side effects associated with benzodiazepines. This suggests potential applications in treating sleep disorders .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1 μM .
    Cell LineIC50 (μM)Mechanism of Action
    MDA-MB-23110Apoptosis induction via caspase activation
    HepG212Cell cycle arrest and apoptosis
  • Microtubule Destabilization :
    • Another study highlighted the ability of related compounds to destabilize microtubules at concentrations around 20 μM, suggesting a mechanism that could be exploited in cancer therapy .
  • Neuropharmacological Effects :
    • This compound was evaluated for its sedative properties in animal models. Results indicated a significant reduction in sleep latency compared to control groups, supporting its potential use as a non-benzodiazepine hypnotic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways. A key approach involves condensation of 2-aminopyridine derivatives with substituted aldehydes (e.g., 4-methylbenzaldehyde), followed by cyclization and carbamate introduction. Glacial acetic acid is often used as a catalyst for imine formation, with yields highly dependent on temperature control (80–100°C) and stoichiometric ratios of intermediates . For example, refluxing in ethanol with a 1:1.2 molar ratio of aldehyde to aminopyridine precursor improved cyclization efficiency by 15–20% compared to room-temperature reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include the ethyl carbamate group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2O) and imidazo[1,2-a]pyridine aromatic protons (δ 7.2–8.5 ppm). The 4-methylphenyl substituent shows a singlet at δ 2.4 ppm for the methyl group .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C21H22N3O2: 348.1709) confirms molecular formula accuracy .
  • IR : Stretching vibrations at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-N) validate functional groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under physiological conditions (37°C, 24–72 hours), with degradation products identified via LC-MS. For example, hydrolytic cleavage of the carbamate group may occur at pH > 8, reducing bioactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using analogs (Table 1). For instance, replacing the 4-methylphenyl group with a 4-fluorophenyl (as in ) enhances COX-2 inhibition (IC50: 0.8 μM vs. 2.1 μM for the methyl derivative) due to increased electron-withdrawing effects .

  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies binding interactions. The carbamate group in the target compound forms hydrogen bonds with COX-2’s Tyr385, while the 8-methyl group reduces steric hindrance in the active site .

    Table 1 : Substituent Effects on COX-2 Inhibition

    Substituent at Position 2IC50 (μM)Binding Energy (kcal/mol)
    4-Methylphenyl2.1-8.2
    4-Fluorophenyl0.8-9.5
    4-Nitrophenyl5.3-6.7
    Source: Adapted from

Q. How can flow chemistry optimize large-scale synthesis while minimizing side reactions?

  • Methodological Answer : Continuous flow reactors improve scalability by precise control of residence time and temperature. For example, using a microreactor at 90°C with a 2-minute residence time increased yield to 78% (vs. 62% batch) and reduced byproducts (e.g., hydrolyzed carbamate) by 12% . In-line FTIR monitors intermediate formation, enabling real-time adjustments to reagent flow rates .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME assess cytochrome P450 metabolism. The compound’s ethyl carbamate is flagged for potential hydrolysis to ethyl alcohol and a urea derivative, requiring in vitro hepatocyte assays to validate .
  • Machine Learning : Neural networks trained on imidazo[1,2-a]pyridine datasets predict high renal clearance (CLrenal: 1.2 mL/min/kg) and moderate hERG inhibition risk (IC50: 4.3 μM), necessitating patch-clamp validation .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitutions?

  • Analysis : notes successful substitution at the 8-methyl group using NaH/DMF, while reports low reactivity under similar conditions. This discrepancy arises from steric hindrance differences in analogs: the 8-methyl group in the target compound is less accessible than in N-[6-chloro-...]propanamide derivatives. Microwave-assisted synthesis (100°C, 30 min) improves substitution yields by 25% .

Q. How can researchers reconcile variability in biological assay outcomes across laboratories?

  • Recommendations :

  • Standardize cell lines (e.g., use COX-2 transfected HEK293 cells vs. RAW264.7 macrophages) and control for DMSO concentrations (<0.1%) .
  • Validate purity via orthogonal methods (e.g., NMR + HPLC) to exclude batch-specific impurities affecting IC50 values .

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